N-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide
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Description
Synthesis Analysis
The synthesis of compounds similar to N-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves multi-step organic reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and acrylamide functionalization. For instance, a related compound, N-[2-(3,4-Dimethyl-2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-ethyl]-acrylamide, was synthesized through an efficient four-step procedure starting from diaminoethane, showcasing the complexity and the precision required in synthesizing such acrylamides (Ling et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds in the acrylamide family is critically important for their chemical properties and potential applications. X-ray crystallography is a common technique used to elucidate the structure of such molecules. For example, the synthesis, separation, and X-ray crystal structure determination of E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid demonstrate the importance of structural analysis in understanding the properties of these compounds (Chenna et al., 2008).
Chemical Reactions and Properties
Acrylamides, including N-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide, participate in various chemical reactions, such as polymerization, due to the reactive acrylamide group. These reactions are essential for creating polymers with specific characteristics for targeted applications. The study on the polymerization of a novel functional acrylamide highlights the ability to homopolymerize and copolymerize with methyl methacrylate (MMA), showcasing the versatility of acrylamides in chemical synthesis and polymer science (Ling et al., 1999).
Physical Properties Analysis
The physical properties of acrylamides, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are crucial for the practical application of the synthesized compounds, affecting their behavior in solution and their suitability for various applications. Research on the swelling properties of acrylamide-N,N'-methylene bis(acrylamide) hydrogels, for example, provides insight into how the crosslinker ratio and acid concentration affect the swelling behaviors, demonstrating the impact of molecular structure on physical properties (Özeroğlu & Bi̇rdal, 2009).
Chemical Properties Analysis
The chemical properties of N-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide, including reactivity, stability, and interaction with other molecules, are central to its potential applications. Studies on similar compounds provide valuable insights into how functional groups affect these properties. For example, the synthesis and polymerization of N-(2,4,5-trichlorophenyl) Acrylamide Monomer and its thermal and antimicrobial properties highlight the significance of the acrylamide group in determining the compound's reactivity and stability (Tale & Jagtap, 2011).
Scientific Research Applications
Stereospecific Polymerization of Acrylamides
Research on the stereospecific anionic polymerization of various N,N-dialkylacrylamides, including N,N-dimethylacrylamide (DMA), has shown that these compounds can be polymerized to produce polymers with controlled molecular weight distributions and stereochemistry. The polymerization process's efficiency is influenced by the presence of additives like Et2Zn, which can lead to polymers with narrow molecular weight distributions and varying degrees of isotacticity, syndiotacticity, and heterotacticity (Kobayashi et al., 1999).
Recognition of Hydrophilic Compounds by Acrylamide Derivatives
New fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers have demonstrated selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This selective recognition suggests potential applications in chemical separations and sensor technologies (Sawada et al., 2000).
Controlled RAFT Polymerization of Acrylamides
Controlled, room-temperature RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of N-isopropylacrylamide (NIPAM) has been achieved under specific conditions, suggesting a method for producing thermoresponsive polymers with potential applications in drug delivery systems (Convertine et al., 2004).
Chemistry and Safety of Acrylamide
Acrylamide, a precursor for polyacrylamide synthesis, has been extensively studied for its applications in soil conditioning, wastewater treatment, and the cosmetic, paper, and textile industries. Despite its widespread industrial use, acrylamide's potential health effects have also been a subject of research, underlining the importance of understanding its chemistry and biochemistry for safe use in various applications (Friedman, 2003).
Polymerization and Sensing Applications
Research on the polymerization of (meth)acrylamides by atom transfer radical polymerization (ATRP) and the synthesis of thiourea derivatives of acrylamides indicates a broad spectrum of applications ranging from enhanced oil recovery to the development of novel antimicrobial agents with antibiofilm properties. These studies suggest the versatility of acrylamides and their derivatives in creating functional materials for environmental, biomedical, and industrial applications (Teodorescu & Matyjaszewski, 2000); (Limban et al., 2011).
properties
IUPAC Name |
(E)-N-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-4-7-14(11-15(12)19)20-18(21)9-6-13-5-8-16(22-2)17(10-13)23-3/h4-11H,1-3H3,(H,20,21)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRTWISSAFHEKV-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide |
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